molecular formula C13H30F6NP B12869588 N,N-Dibutyl-N-methylbutan-1-aminium hexafluorophosphate(V)

N,N-Dibutyl-N-methylbutan-1-aminium hexafluorophosphate(V)

Cat. No.: B12869588
M. Wt: 345.35 g/mol
InChI Key: XDGFEAFWBLXDPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dibutyl-N-methylbutan-1-aminium hexafluorophosphate(V) is a quaternary ammonium compound with the molecular formula C13H30F6NP and a molecular weight of 345.35 g/mol . This compound is known for its ionic nature, where the ammonium ion is coordinated with hexafluorophosphate anions. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of N,N-Dibutyl-N-methylbutan-1-aminium hexafluorophosphate(V) typically involves the reaction of N,N-dibutyl-N-methylbutan-1-aminium chloride or bromide with hexafluorophosphoric acid. The reaction is carried out in a suitable solvent, such as acetonitrile or dichloromethane, under controlled temperature conditions. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

N,N-Dibutyl-N-methylbutan-1-aminium hexafluorophosphate(V) undergoes various chemical reactions, including:

Scientific Research Applications

N,N-Dibutyl-N-methylbutan-1-aminium hexafluorophosphate(V) is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of N,N-Dibutyl-N-methylbutan-1-aminium hexafluorophosphate(V) involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, thereby enhancing the reaction rate. The hexafluorophosphate anion plays a crucial role in stabilizing the transition state and improving the overall efficiency of the reaction .

Comparison with Similar Compounds

N,N-Dibutyl-N-methylbutan-1-aminium hexafluorophosphate(V) can be compared with other quaternary ammonium compounds such as:

These compounds share similar properties but differ in their anionic components, which can influence their reactivity and applications.

Properties

Molecular Formula

C13H30F6NP

Molecular Weight

345.35 g/mol

IUPAC Name

tributyl(methyl)azanium;hexafluorophosphate

InChI

InChI=1S/C13H30N.F6P/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-7(2,3,4,5)6/h5-13H2,1-4H3;/q+1;-1

InChI Key

XDGFEAFWBLXDPR-UHFFFAOYSA-N

Canonical SMILES

CCCC[N+](C)(CCCC)CCCC.F[P-](F)(F)(F)(F)F

Origin of Product

United States

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